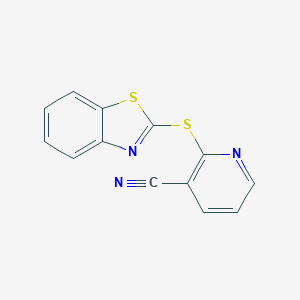

2-(1,3-苯并噻唑-2-基硫代)烟腈

货号 B170470

CAS 编号:

146724-14-3

分子量: 269.3 g/mol

InChI 键: OVSVLYYYOWAQTE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile” is a biochemical compound with the molecular formula C13H7N3S2 and a molecular weight of 269.35 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile”, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . There are also other methods of synthesis, such as the condensation of 2-aminothiophenol with aldehydes in DMF .科学研究应用

-

Pharmaceutical Chemistry

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

- Its derivatives and metal complexes possess a gamut of pharmacological properties .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.

-

Organic Chemistry

-

Synthetic Chemistry

-

Anti-Tubercular Compounds

- Benzothiazole based anti-tubercular compounds have shown promising results .

- The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

- The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

-

Hypoglycemic Activity

-

Fluorescent Pigment Dyeing Substrates

-

Green Chemistry

- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials .

-

Inhibition of Ubiquitin Ligase

-

Selective Cytotoxicity Against Tumorigenic Cell Lines

-

Prophylaxis and Treatment of Rotavirus Infections

-

Adenosine A 2A Receptor Modulators

-

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

安全和危害

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVLYYYOWAQTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433877 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile | |

CAS RN |

146724-14-3 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

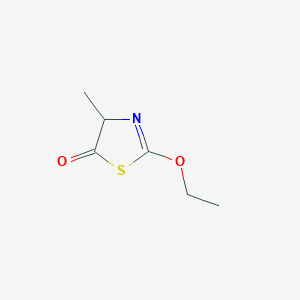

4-Methyl-2-ethoxy-5(4H)-thiazolone

199447-19-3

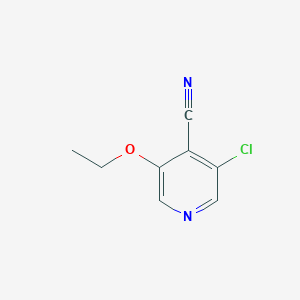

3-Chloro-5-ethoxypyridine-4-carbonitrile

153463-57-1

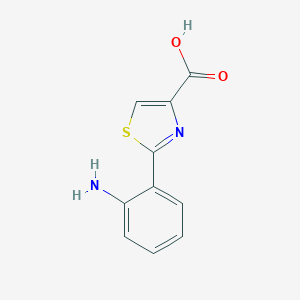

2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid

115311-40-5